molecular formula C16H27ClN2O3 B1679621 Proparacaine hydrochloride CAS No. 5875-06-9

Proparacaine hydrochloride

Cat. No.: B1679621
CAS No.: 5875-06-9
M. Wt: 330.8 g/mol
InChI Key: BFUUJUGQJUTPAF-UHFFFAOYSA-N
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Description

Proparacaine Hydrochloride is a topical anesthetic drug belonging to the amino ester group. It is primarily used in ophthalmic solutions at a concentration of 0.5% to provide local anesthesia for various eye procedures . This compound is known for its rapid onset of action and relatively short duration of effect, making it ideal for short-term procedures.

Mechanism of Action

Target of Action

Proparacaine hydrochloride primarily targets the voltage-gated sodium channels in the neuronal cell membrane . These channels play a crucial role in the initiation and conduction of nerve impulses, which are fundamental to the sensation of pain .

Mode of Action

This compound acts by stabilizing the neuronal membrane and inhibiting the ionic fluxes required for the initiation and conduction of impulses . More specifically, it appears to bind or antagonize the function of voltage-gated sodium channels . This interaction limits sodium ion permeability through the lipid layer of the nerve cell membrane, preventing the fundamental change necessary for the generation of an action potential .

Biochemical Pathways

It is known that the drug’s action on sodium channels disrupts the normal flow of sodium ions, which is essential for the propagation of nerve impulses . This disruption effectively blocks the transmission of pain signals along the nerve fibers.

Pharmacokinetics

It is known that the onset of anesthesia begins within 30 seconds and persists for 15 minutes or longer .

Result of Action

The primary result of this compound’s action is the induction of local anesthesia . By blocking the transmission of nerve impulses, it effectively numbs the area where it is applied, reducing or eliminating pain sensation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the solution can affect the drug’s stability and efficacy . Furthermore, the drug is typically found in ophthalmic solutions at a concentration of 0.5% as the hydrochloride salt , indicating that the concentration of the drug can also impact its effectiveness.

Biochemical Analysis

Biochemical Properties

Proparacaine hydrochloride stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses . More specifically, this compound appears to bind or antagonize the function of voltage-gated sodium channels . This interaction with sodium channels is crucial for its anesthetic action .

Cellular Effects

This compound exerts its effects on various types of cells, particularly neurons. By inhibiting the ionic fluxes required for the initiation and conduction of impulses, this compound effectively numbs the cells, thereby providing local anesthetic action . In a study, it was found that this compound at concentrations above 0.15625 g/L induced dose- and time-dependent cytotoxic morphological changes and reduced cell viability .

Molecular Mechanism

This compound may alter epithelial sodium channels through interaction with channel protein residues . This limitation prevents the fundamental change necessary for the generation of the action potential .

Temporal Effects in Laboratory Settings

It is known that the anesthetic action of this compound is rapid, with induced anesthesia lasting approximately 10-20 minutes .

Dosage Effects in Animal Models

In dogs and cats, this compound is used in ophthalmic practice. The dosage varies, with 1-2 drops per eye being common. The maximal effect is observed at 15 minutes, with the duration of the effect lasting 25-55 minutes .

Metabolic Pathways

It is known that this compound acts mainly by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane of peripheral nerves .

Subcellular Localization

Given its mechanism of action, it is likely that this compound interacts with sodium channels located in the neuronal cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: Proparacaine Hydrochloride is synthesized through a series of chemical reactions starting from 3-amino-4-propoxybenzoic acid. The key steps involve esterification and subsequent reaction with diethylaminoethyl chloride to form the final product . The reaction conditions typically involve the use of solvents like ethanol and catalysts to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process is optimized for efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions: Proparacaine Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Proparacaine Hydrochloride is unique in its rapid onset and short duration of action, making it particularly suitable for short-term ophthalmic procedures. Its specific binding affinity for sodium channels and its favorable safety profile further distinguish it from other similar compounds .

Properties

IUPAC Name

2-(diethylamino)ethyl 3-amino-4-propoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3.ClH/c1-4-10-20-15-8-7-13(12-14(15)17)16(19)21-11-9-18(5-2)6-3;/h7-8,12H,4-6,9-11,17H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUUJUGQJUTPAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)OCCN(CC)CC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

499-67-2 (Parent)
Record name Proparacaine hydrochloride [USP]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID0049022
Record name Proparacaine hydrochloride
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Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56320662
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5875-06-9
Record name Proparacaine hydrochloride
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Record name Proparacaine hydrochloride [USP]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proparacaine hydrochloride
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Record name Proparacaine hydrochloride
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Record name Proxymetacaine hydrochloride
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Record name PROPARACAINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does proparacaine hydrochloride exert its anesthetic effect?

A1: this compound blocks the initiation and conduction of nerve impulses by decreasing the permeability of neuronal membranes to sodium ions []. This effectively prevents the transmission of pain signals from the cornea to the brain.

Q2: Are there any downstream effects of this compound on corneal cells?

A2: While primarily known for its anesthetic action, this compound, particularly at higher concentrations, can affect the actin cytoskeleton of corneal epithelial cells []. This can lead to disruption of stress fibers and altered cell morphology, potentially impacting cell adhesion and migration.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C16H27N2O3Cl. Its molecular weight is 330.86 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research does not delve into detailed spectroscopic characterization, analytical techniques like High-Performance Liquid Chromatography (HPLC) are commonly used for identification and quantification []. Further research exploring spectroscopic techniques like NMR and IR could provide a more comprehensive structural understanding.

Q5: How stable is this compound in multidose ophthalmic solutions?

A5: Studies indicate that this compound, when formulated with appropriate preservatives like benzalkonium chloride, remains stable and exhibits low bacterial contamination even after one month of opening the multidose bottle [, ].

Q6: Can the use of this compound before corneal scraping affect bacterial culture results?

A6: Research suggests that topical application of this compound does not significantly affect aerobic bacterial culture results for corneal ulcers []. This makes it a suitable anesthetic option for sample collection in such cases.

Q7: What is the duration of corneal anesthesia with this compound?

A7: The duration of corneal anesthesia varies depending on dosage and individual factors like age and sex [, ]. Studies report durations ranging from 25 minutes to 55 minutes, with two drops providing a longer duration compared to a single drop [, ].

Q8: Does this compound penetrate the intraocular space after topical application?

A8: Research in rabbits demonstrated that topical this compound can penetrate the intraocular space, with detectable levels found in the aqueous humor []. This finding highlights its potential for reaching intraocular tissues after topical administration.

Q9: Are there any safety concerns regarding the use of this compound?

A9: While generally safe for short-term ophthalmic use, chronic or excessive use of this compound can lead to ocular surface toxicity [, ]. This can manifest as punctate keratopathy, delayed epithelial wound healing, and increased risk of infection.

Q10: Are there strategies to improve the delivery of this compound to target tissues?

A10: Current research focuses on optimizing existing formulations and exploring novel drug delivery systems for enhanced efficacy and safety.

Q11: What are the alternatives to this compound for topical anesthesia in ophthalmology?

A11: Other commonly used topical anesthetics include tetracaine hydrochloride, benoxinate hydrochloride, and oxybuprocaine hydrochloride [, , ]. The choice of anesthetic depends on the specific clinical situation and patient factors.

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